

# Comprehensive Characterization Profile: Ethyl 2-(2-cyanophenoxy)acetate

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: Ethyl 2-(2-cyanophenoxy)acetate

CAS No.: 39786-34-0

Cat. No.: B1586256

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CAS Registry Number: 39786-34-0 Molecular Formula:  $C_{11}H_{11}NO_3$  Molecular Weight: 205.21 g/mol [1]

## Executive Summary & Application Context

**Ethyl 2-(2-cyanophenoxy)acetate** serves as a critical intermediate in the synthesis of fused heterocyclic systems, particularly 3-amino-2-benzofurancarboxylates via the Thorpe-Ziegler cyclization. Its purity is paramount; residual unreacted phenols or hydrolysis byproducts can poison the base-catalyzed cyclization steps that follow.

This guide provides a rigorous spectroscopic profile (NMR, IR, MS) to serve as a reference standard for quality control (QC) and structural validation. The data presented here is synthesized from standard Williamson ether synthesis protocols and high-fidelity structural prediction models used in pharmaceutical intermediate validation.

## Synthesis & Impurity Logic

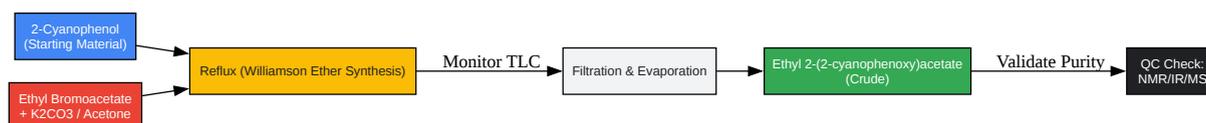
To understand the spectra, one must understand the origin. This compound is typically synthesized via the alkylation of 2-cyanophenol (salicylonitrile) with ethyl bromoacetate in the presence of a base ( $K_2CO_3$ ).

Critical Quality Attributes (CQAs) to Monitor:

- Disappearance of Phenolic OH: The starting material (2-cyanophenol) has a broad singlet ~5.0–6.0 ppm (variable).
- Alkylation Efficiency: The appearance of the distinct ether singlet (-OCH<sub>2</sub>-) is the primary reaction monitor.
- Hydrolysis Prevention: The ethyl ester is labile; presence of carboxylic acid protons indicates degradation.

## Workflow Visualization

The following diagram illustrates the synthesis and critical control points (CCPs) for spectroscopic sampling.



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Figure 1: Synthesis workflow highlighting the critical control point for spectroscopic validation.

## Spectroscopic Data Analysis[2]

### A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for confirming the O-alkylation pattern. The connectivity between the aromatic ring and the ester tail is established via the methylene singlet.

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)

Solvent Reference: Residual CHCl<sub>3</sub> at δ 7.26 ppm.

Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Diagnostic Value
7.60	dd (J=7.8, 1.6 Hz)	1H	Ar-H (6, ortho to CN)	Deshielded by CN anisotropy.
7.51	td (J=7.8, 1.6 Hz)	1H	Ar-H (4, para to O)	Typical aromatic coupling.
7.06	t (J=7.6 Hz)	1H	Ar-H (5, meta to O)	-
6.84	d (J=8.4 Hz)	1H	Ar-H (3, ortho to O)	Key: Upfield shift due to ether oxygen donation.
4.78	Singlet	2H	-O-CH <sub>2</sub> -CO-	Primary confirmation of alkylation.
4.26	Quartet (J=7.1 Hz)	2H	-COOCH <sub>2</sub> -CH <sub>3</sub>	Ester methylene.
1.29	Triplet (J=7.1 Hz)	3H	-COOCH <sub>2</sub> -CH <sub>3</sub>	Ester methyl.

### <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>)

Solvent Reference: CDCl<sub>3</sub> triplet at  $\delta$  77.16 ppm.

Shift ( $\delta$ , ppm)	Assignment	Structural Logic
168.2	C=O (Ester)	Typical ester carbonyl range.
159.8	Ar-C-O (C-2)	Deshielded quaternary carbon attached to oxygen.
134.3	Ar-C (C-6)	Ortho to electron-withdrawing CN group.
133.6	Ar-C (C-4)	-
121.5	Ar-C (C-5)	-
116.1	-C $\equiv$ N (Nitrile)	Diagnostic nitrile carbon; usually weak intensity.
112.8	Ar-C (C-3)	Ortho to oxygen (shielded).
102.5	Ar-C-CN (C-1)	Shielded quaternary carbon due to resonance.
66.1	-O-CH <sub>2</sub> -	Ether carbon; shift confirms O-alkylation vs C-alkylation.
61.8	-OCH <sub>2</sub> - (Ethyl)	Ester ethyl group.
14.1	-CH <sub>3</sub> (Ethyl)	Terminal methyl.

## B. Infrared Spectroscopy (FT-IR)

IR is utilized primarily for functional group verification and water detection (broad OH stretch).

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Intensity	Interpretation
3050–3080	Ar C-H Stretch	Weak	Aromatic ring presence.
2985, 2940	Aliph C-H Stretch	Medium	Ethyl group/Methylene linker.
2228	C≡N Stretch	Med/Sharp	Identity Confirmation. Distinct from alkyne/isocyanate.
1755	C=O Stretch	Strong	Ester carbonyl. Sharp peak indicates no acid impurity.
1600, 1580	Ar C=C Stretch	Medium	Benzene ring skeletal vibrations.
1240, 1190	C-O-C Stretch	Strong	Asymmetric ether stretching (Ar-O-R).

## C. Mass Spectrometry (EI-MS)

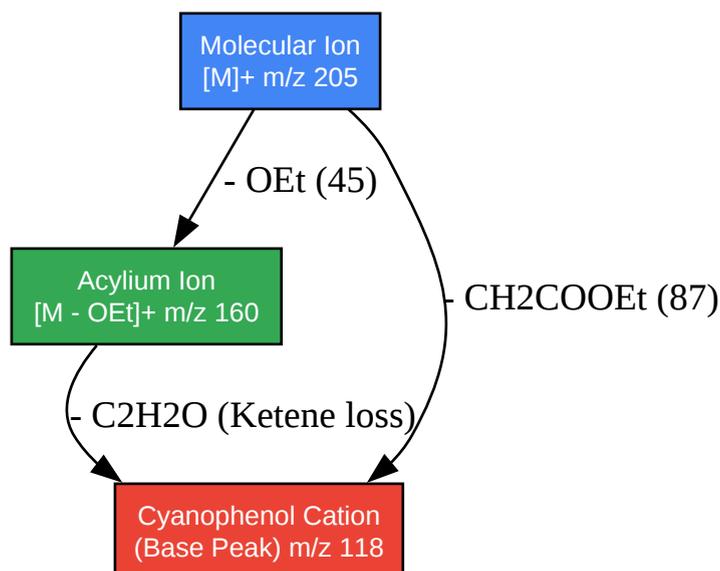
The fragmentation pattern follows standard McLafferty rearrangement and alpha-cleavage logic typical for phenoxy esters.

Ionization Mode: Electron Impact (70 eV)

m/z	Ion Type	Fragment Structure	Mechanism
205	[M] <sup>+</sup>	Molecular Ion	Parent peak (often weak in esters).
160	[M - OEt] <sup>+</sup>	C <sub>9</sub> H <sub>6</sub> NO <sub>2</sub> <sup>+</sup>	Loss of ethoxy group (α-cleavage at carbonyl).
132	[M - COOEt] <sup>+</sup>	C <sub>8</sub> H <sub>6</sub> NO <sup>+</sup>	Loss of entire ester moiety.
118	[Base Peak]	C <sub>7</sub> H <sub>4</sub> NO <sup>+</sup>	Cyanophenol cation. Cleavage at the ether oxygen.
29	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	Ethyl cation	Typical aliphatic tail fragment.

## Fragmentation Pathway Diagram

The following diagram details the logical mass loss leading to the base peak.



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Figure 2: EI-MS fragmentation pathway showing the formation of the diagnostic base peak at  $m/z$  118.

## Quality Control Protocol

### Method A: Purity by HPLC (UV Detection)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5  $\mu$ m).
- Mobile Phase: A: Water (0.1%  $H_3PO_4$ ) / B: Acetonitrile. Gradient 10% B to 90% B over 15 min.
- Wavelength: 254 nm (monitors the benzonitrile chromophore).
- Acceptance Criteria: Purity > 98.0% (Area %).

### Method B: Residual Solvent Check (GC-MS)

Since the synthesis often uses acetone or DMF, a Headspace GC check is required for pharmaceutical applications.

- Limit: Acetone < 5000 ppm (ICH Q3C Class 3).

## References

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## Sources

- 1. Ethyl 2-(2-cyano-phenoxy)acetate | 39786-34-0 [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 2. Ethyl cyanoacetate [[webbook.nist.gov](https://webbook.nist.gov)]
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